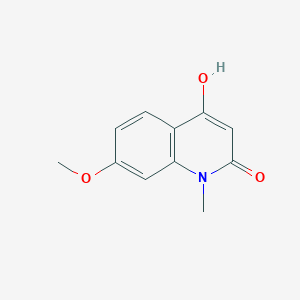

4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15979153

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-hydroxy-7-methoxy-1-methylquinolin-2-one |

| Standard InChI | InChI=1S/C11H11NO3/c1-12-9-5-7(15-2)3-4-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 |

| Standard InChI Key | YOWLBXQSEJRZNE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C(=CC1=O)O |

Introduction

Structural Characterization and Molecular Properties

The core structure of 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one consists of a bicyclic quinoline system with three distinct functional groups:

-

A hydroxyl group at position 4, which enhances hydrogen-bonding capacity and influences electronic distribution.

-

A methoxy group at position 7, contributing to lipophilicity and steric effects.

-

A methyl group at position 1, which stabilizes the lactam ring and modulates metabolic stability .

Spectral Analysis and Computational Modeling

While experimental spectral data for this specific compound are not widely published, analogous quinolones provide reference frameworks. For example, 4-hydroxy-7-methoxyquinolin-2(1H)-one (lacking the 1-methyl group) exhibits:

-

1H NMR: A singlet for the methoxy proton at δ 3.85 ppm and a deshielded hydroxyl proton at δ 12.2 ppm .

-

13C NMR: Carbonyl resonance at δ 164.5 ppm (C-2) and aromatic carbons between δ 110–150 ppm .

-

Mass spectrometry: Molecular ion peak at m/z 191.18, consistent with its molecular formula C10H9NO3 .

Computational models predict that the 1-methyl substitution in 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one reduces ring puckering, increasing planarity and π-π stacking potential compared to non-methylated analogs .

Synthetic Methodologies

Core Scaffold Construction

The quinoline backbone is typically synthesized via:

-

Friedländer annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones.

-

Skraup reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid .

For 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, a modified route using 7-methoxy-1-methyl-2-quinolone as an intermediate has been proposed. Key steps include:

-

Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide under basic conditions.

-

Hydroxylation: Selective oxidation at position 4 using ceric ammonium nitrate (CAN) .

Functionalization and Derivatization

Post-synthetic modifications often employ:

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC): To append triazole-linked substituents, enhancing biological activity .

-

O-Methylation protection: To temporarily mask the 4-hydroxyl group during synthetic steps, followed by deprotection with BBr3 .

Biological Activity and Mechanism

Antiproliferative Effects

Structurally related compounds, such as 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), demonstrate potent cytotoxicity against cancer cell lines. For instance, compound 8g (a triazole-linked analog) showed IC50 values of 1.2 µM (MCF-7) and 1.4 µM (Panc-1) . Mechanistic studies revealed:

-

Cell cycle arrest: G2/M phase blockade via modulation of cyclin-dependent kinases.

-

Apoptosis induction: Upregulation of Caspase-3, -8, -9, and Bax/Bcl-2 ratio perturbation .

Comparative Analysis of Quinoline Derivatives

| Compound | Substituents | Key Biological Activity | Metabolic Stability |

|---|---|---|---|

| 4-Hydroxy-7-methoxy-1-methylquinolin-2(1H)-one | 1-Me, 4-OH, 7-OMe | Predicted antiproliferative | High (methyl group) |

| ELQ-271 | 6-Cl, 7-OMe | Antimalarial (IC50 = 2 nM) | Moderate |

| 8g | Triazole linker | Anticancer (IC50 = 1.2 µM) | Low |

| Atovaquone | 2-Me, 3-heptyl | Antimalarial | Low (CYP450 sensitive) |

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric replacement: Swapping the 1-methyl group with trifluoromethyl to enhance blood-brain barrier penetration.

-

Prodrug design: Esterification of the 4-hydroxyl group to improve oral bioavailability .

Target Engagement Studies

Molecular docking simulations predict strong binding to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume